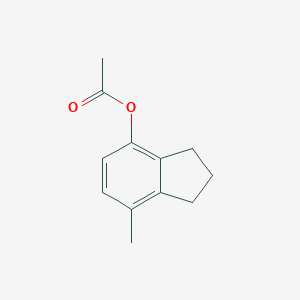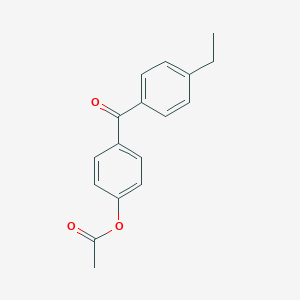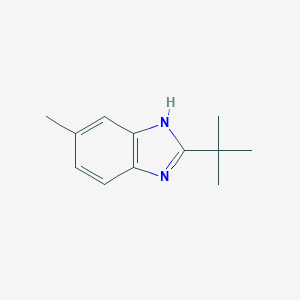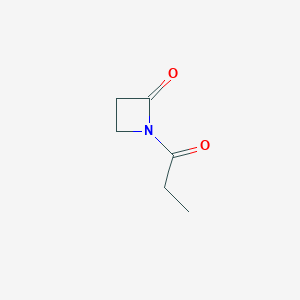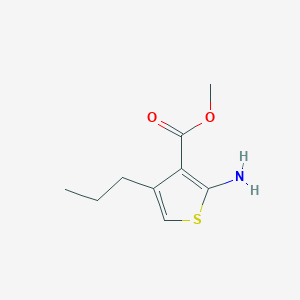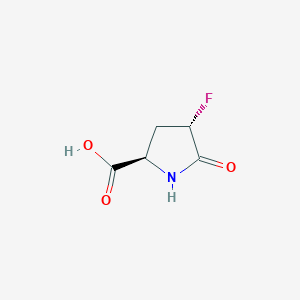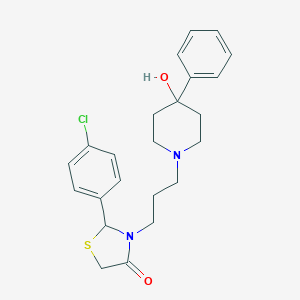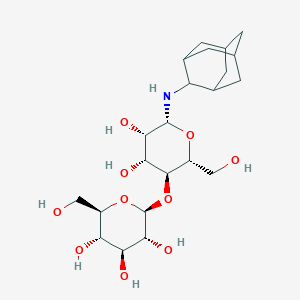![molecular formula C11H14N2O2 B070359 2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide CAS No. 184761-06-6](/img/structure/B70359.png)
2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as J147 and has been found to exhibit neuroprotective properties.
Wirkmechanismus
J147 has been found to target multiple pathways involved in neurodegeneration. It has been shown to activate the expression of genes involved in mitochondrial biogenesis, which helps to improve cellular energy production. J147 also inhibits the production of reactive oxygen species, which can cause cellular damage. Additionally, J147 has been found to activate the Nrf2 pathway, which is involved in cellular defense mechanisms.
Biochemische Und Physiologische Effekte
J147 has been found to have several biochemical and physiological effects. It has been shown to improve cognitive function, reduce amyloid beta levels, and decrease neuroinflammation. J147 has also been found to increase the production of ATP, which is essential for cellular energy. Additionally, J147 has been found to improve mitochondrial function and increase the expression of genes involved in cellular defense mechanisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using J147 in lab experiments is its ability to target multiple pathways involved in neurodegeneration. J147 has also been found to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of using J147 is its cost, as it is a relatively expensive compound.
Zukünftige Richtungen
There are several future directions for research on J147. One area of research is the optimization of the synthesis method to reduce costs and increase yields. Another area of research is the investigation of J147's potential applications in treating other neurodegenerative diseases. Additionally, further studies are needed to determine the long-term safety and efficacy of J147 in humans.
Conclusion:
In conclusion, J147 is a promising compound that has potential applications in treating neurodegenerative diseases. Its ability to target multiple pathways involved in neurodegeneration makes it an attractive candidate for further research. While there are limitations to its use in lab experiments, the future directions for research on J147 are promising.
Synthesemethoden
The synthesis of J147 involves the reaction of two precursors, curcumin and cyclohexyl bisphenol A. The reaction is carried out using a palladium-catalyzed Suzuki coupling reaction, which results in the formation of J147. The synthesis method has been optimized to produce J147 in high yields and purity.
Wissenschaftliche Forschungsanwendungen
J147 has been extensively studied for its potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Studies have shown that J147 can improve cognitive function, reduce amyloid beta levels, and decrease neuroinflammation. J147 has also been found to increase the production of ATP, which is essential for cellular energy.
Eigenschaften
CAS-Nummer |
184761-06-6 |
|---|---|
Produktname |
2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide |
Molekularformel |
C11H14N2O2 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
2-ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-11-8(10(12)14)6-7-4-3-5-9(7)13-11/h6H,2-5H2,1H3,(H2,12,14) |
InChI-Schlüssel |
RWORNDWALOONKA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C2CCCC2=N1)C(=O)N |
Kanonische SMILES |
CCOC1=C(C=C2CCCC2=N1)C(=O)N |
Synonyme |
5H-Cyclopenta[b]pyridine-3-carboxamide,2-ethoxy-6,7-dihydro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



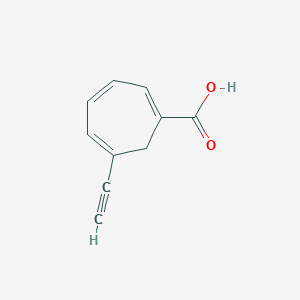
![1H-pyrazolo[3,4-b]pyridin-1-ol](/img/structure/B70278.png)
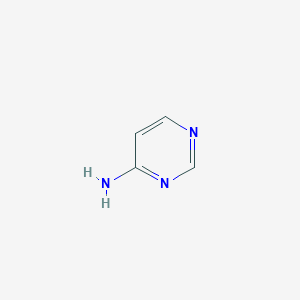
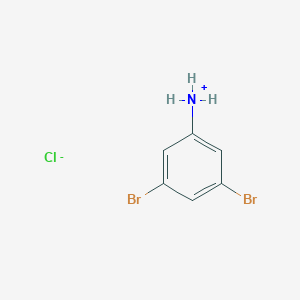
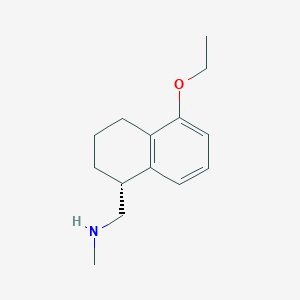
![tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate](/img/structure/B70291.png)
